Cas no 500-92-5 (Proguanil)

Proguanil structure
Nombre del producto:Proguanil
Número CAS:500-92-5
MF:C11H16ClN5
Megavatios:253.731240272522
MDL:MFCD00866201
CID:372160
PubChem ID:6178111
Proguanil Propiedades químicas y físicas
Nombre e identificación
-
- Imidodicarbonimidicdiamide, N-(4-chlorophenyl)-N'-(1-methylethyl)-
- Chlorguanide
- N-(4-CHLOROPHENYL)-N'-(ISOPROPYL)-IMIDODICARBONIMIDIC DIAMIDE
- Proguanil
- PROGUANIL IMPURITY D 1,5-BIS(1-METHYLETHYL)BIGUANIDE, EP STANDARD
- bigumal
- ChlorguanideCl
- Chlorguanide-D6Cl
- chloroguanide
- paludrine
- Paludrin
- Chlorguanid
- Proguanilum
- Proguanile [DCIT]
- 1-(p-Chlorophenyl)-5-isopropylbiguanide
- Proguanil [INN:BAN]
- Proguanilum [INN-Latin]
- N1-p-Chlorophenyl-N5-isopropylbiguanide
- 1-Isopropyl-5-(4-chlorophenyl)biguanide
- C11H16ClN5
- Imidodicarbonimidic diamide, N-(4-chlorophenyl)-N'-(1-methylethyl)-
- S61K3P7B2V
- BIGUANIDE, 1-(p-CHLOROPHENYL)-5-ISOPROPYL-
- Chloriguane
- Proguanile
- N-(4-chlo
- UNII-S61K3P7B2V
- Tirian (hydrochloride)
- SpecPlus_000667
- BPBio1_001207
- M-4888 (hydrochloride)
- A901482
- N1-(4-Chlorophenyl)-N5-isopropylbiguanide
- Spectrum4_000622
- CHEMBL1377
- s5927
- BRD-K28183345-003-07-2
- (hydrochloride)
- CHLORGUANIDE [MI]
- BRD-K28183345-003-05-6
- C07631
- AB00053776_05
- 500-92-5
- 1-[N'-(4-chlorophenyl)carbamimidamido]-N-(propan-2-yl)methanimidamide
- SPBio_002988
- SN-12837 (hydrochloride)
- N-(4-Chlorophenyl)-N'-(1-methylethyl)imidodicarbonimidic diamide
- SBI-0052839.P002
- PROGUANIL [VANDF]
- Paludrine (hydrochloride)
- Spectrum_001588
- KBio2_002068
- 1-(4-chlorophenyl)-5-isopropylbiguanide;N1-(4-Chlorophenyl)-N5-isopropylbiguanide
- Proguanil (INN)
- Spectrum3_001659
- BDBM50227829
- EN300-7419463
- Spectrum2_001135
- KBio3_002637
- Spectrum5_001384
- DTXSID3022794
- (4-chlorphenyl)-5-isopropylbiguanid
- Drinupal (hydrochloride)
- NCGC00016528-01
- N-(4-chlorophenyl)-N'-(propan-2-yl)triimidodicarbonic diamide
- SCHEMBL45726
- NCGC00016528-02
- CS-12345
- MFCD00866201
- N'-4-chlorophenyl-n5-isopropylbiguanide
- KBioSS_002068
- KBio2_004636
- SCHEMBL17300525
- Prestwick1_000999
- 1-(4-Chlorophenyl)-3-(N-isopropylcarbamimidoyl)guanidine
- BSPBio_003417
- SCHEMBL16894670
- DB01131
- CHEBI:8455
- Palusil (hydrochloride)
- NCGC00016528-03
- Prestwick2_000999
- SSOLNOMRVKKSON-UHFFFAOYSA-N
- BIDD:GT0576
- KBio2_007204
- Diguanyl (hydrochloride)
- SPBio_001029
- PROGUANIL [WHO-DD]
- AKOS032455844
- KBio1_001707
- AB00053776
- DivK1c_006763
- HY-B0806
- PROGUANIL [INN]
- Prestwick0_000999
- BSPBio_001097
- NSC12977
- BRN 2811599
- 4-12-00-01198 (Beilstein Handbook Reference)
- CAS-637-32-1
- Prestwick3_000999
- D08428
- EINECS 207-915-6
- CS-6234
- KBioGR_001204
- N-(4-chlorophenyl)-N'-(propan-2-yl)imidodicarbonimidic diamide
- XEW
- Proguanilo
- bigumalum (for the hydrochloride)
- BRD-K28183345-003-11-4
- Paludrine (TN)
- Proguanili hydrochloridum
- DTXCID902794
- P01BB01
- Proguanilum (INN-Latin)
- PROGUANILI HYDROCHLORIDUM [WHO-IP LATIN]
- Malarone (Salt/Mix)
- Hydrochloride, Chloroguanide
-
- MDL: MFCD00866201
- Renchi: 1S/C11H16ClN5/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H5,13,14,15,16,17)
- Clave inchi: SSOLNOMRVKKSON-UHFFFAOYSA-N
- Sonrisas: ClC1C([H])=C([H])C(=C([H])C=1[H])N([H])/C(/N([H])[H])=N/C(/N([H])[H])=N/C([H])(C([H])([H])[H])C([H])([H])[H]
- Brn: 2811599
Atributos calculados
- Calidad precisa: 253.10900
- Masa isotópica única: 253.109423
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 17
- Cuenta de enlace giratorio: 4
- Complejidad: 292
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.5
- Superficie del Polo topológico: 88.8
Propiedades experimentales
- Denso: 1.2039 (rough estimate)
- Punto de fusión: 129°
- Punto de ebullición: 399.65°C (rough estimate)
- Punto de inflamación: 197.4°C
- índice de refracción: 1.6110 (estimate)
- PSA: 83.79000
- Logp: 3.26330
Proguanil Información de Seguridad
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Proguanil PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC10397-100 mg |
Proguanil |
500-92-5 | 100mg |
$150.0 | 2022-02-28 | ||
DC Chemicals | DC10397-1 g |
Proguanil |
500-92-5 | 1g |
$600.0 | 2022-02-28 | ||
ChemScence | CS-6234-10mg |
Proguanil |
500-92-5 | 99.84% | 10mg |
$66.0 | 2022-04-27 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce48412-25mg |
Proguanil |
500-92-5 | 98% | 25mg |
¥981.00 | 2023-09-08 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY047103-25g |
N1-(4-Chlorophenyl)-N5-isopropylbiguanide |
500-92-5 | ≥97% | 25g |
¥11148.39 | 2024-07-09 | |
TRC | P014666-100mg |
Proguanil |
500-92-5 | 100mg |
$133.00 | 2023-05-17 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N25820-10g |
Imidodicarbonimidicdiamide, N-(4-chlorophenyl)-N'-(1-methylethyl)- |
500-92-5 | 99% | 10g |
¥9409.0 | 2022-04-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N25820-5g |
Imidodicarbonimidicdiamide, N-(4-chlorophenyl)-N'-(1-methylethyl)- |
500-92-5 | 99% | 5g |
¥6279.0 | 2022-04-27 | |
TRC | P014666-250mg |
Proguanil |
500-92-5 | 250mg |
$190.00 | 2023-05-17 | ||
MedChemExpress | HY-B0806-25mg |
Proguanil |
500-92-5 | 99.84% | 25mg |
¥1100 | 2024-04-18 |
Proguanil Literatura relevante
-
1. 596. The reaction of “Paludrine”(proguanil) with ethyl acetoacetateGeorge P. Fraser,William O. Kermack J. Chem. Soc. 1951 2682
-
2. Synthetic antimalarials. Part XLIX. The structure and synthesis of the dihydrotriazine metabolite of proguanilH. C. Carrington,A. F. Crowther,G. J. Stacey J. Chem. Soc. 1954 1017
-
3. 759. Antimalarial activity in 2 : 4-diamino-5-arylpyrimidines. Some reactions of α-formylphenylacetonitrileB. H. Chase,J. P. Thurston,James Walker J. Chem. Soc. 1951 3439
-
Derick?N. Ateacha,Christopher Kuhlmann,Carsten Engelhard Anal. Methods 2019 11 566
-
5. 231. Attempts to prepare a possible metabolite of “Paludrine”(proguanil) and related 1 : 3 : 5-triazinesStanley Birtwell J. Chem. Soc. 1952 1279
500-92-5 (Proguanil) Productos relacionados
- 904577-26-0(2-{5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-(3-chloro-2-methylphenyl)acetamide)
- 1261821-54-8(3-Chloro-2'-fluoro-4'-methylpropiophenone)
- 941909-77-9(8-(2-chlorophenyl)methoxy-2-(morpholin-4-yl)quinoline)
- 2138021-22-2(2-(2-methylbutan-2-yl)imidazo1,2-apyridin-3-ylmethanamine)
- 1506622-28-1(1-amino-2-(1-methylpiperidin-4-yl)propan-2-ol)
- 2228837-75-8(3-(2,6-dichloro-5-fluoropyridin-3-yl)propanenitrile)
- 791819-04-0(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 1690055-62-9((3R)-1-(2-Bromopyridine-4-carbonyl)pyrrolidin-3-ol)
- 384347-09-5(1‐BUTYL‐2‐METHYLPYRIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE)
- 899750-44-8(benzyl 2-(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:500-92-5)Proguanil

Pureza:99%
Cantidad:25g
Precio ($):1385.0